molecular formula C7H17NO4 B12576765 2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol CAS No. 198009-03-9

2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol

Cat. No.: B12576765
CAS No.: 198009-03-9
M. Wt: 179.21 g/mol
InChI Key: HQEVETMHPNMOGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol typically involves the reaction of tris(hydroxymethyl)aminomethane with ethylene oxide. The process begins by dissolving tris(hydroxymethyl)aminomethane in water and heating the solution. Ethylene oxide is then introduced into the solution, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and amino groups in its structure .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the compound. These products can have different properties and applications depending on the nature of the substituents .

Scientific Research Applications

2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol is extensively used in scientific research due to its buffering capacity and stability. Some of its applications include:

Mechanism of Action

The buffering action of 2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol is primarily due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to resist changes in pH. This mechanism is crucial in biochemical and molecular biology applications where pH stability is essential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol is unique due to its specific pKa value, which makes it suitable for buffering at physiological pH. Its zwitterionic nature also minimizes interactions with biological molecules, making it an ideal choice for various biochemical applications .

Properties

CAS No.

198009-03-9

Molecular Formula

C7H17NO4

Molecular Weight

179.21 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]propane-1,3-diol

InChI

InChI=1S/C7H17NO4/c9-3-1-8(2-4-10)7(5-11)6-12/h7,9-12H,1-6H2

InChI Key

HQEVETMHPNMOGF-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)C(CO)CO

Origin of Product

United States

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